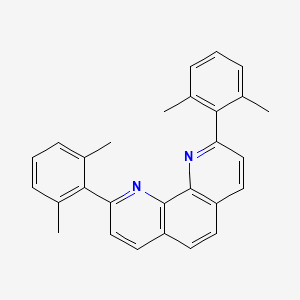![molecular formula C42H34N4O2 B14285403 2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 118798-01-9](/img/structure/B14285403.png)
2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,4-diyl linkage connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline units, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with butane-1,4-diyl dibromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the phenanthroline rings.
Applications De Recherche Scientifique
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Potential use in studying DNA interactions due to its planar structure, which can intercalate between DNA bases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A well-known ligand with similar structural features but without the butane-1,4-diyl linkage.
2,2’-Bipyrimidine: A compound with similar coordination properties but different electronic characteristics.
Uniqueness
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to its extended conjugation and the presence of the butane-1,4-diyl linkage, which imparts flexibility and distinct electronic properties. This makes it a valuable compound for designing new materials and studying complex biological interactions .
Propriétés
| 118798-01-9 | |
Formule moléculaire |
C42H34N4O2 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-9-[4-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H34N4O2/c1-47-35-21-13-27(14-22-35)37-25-17-31-9-7-29-11-19-33(43-39(29)41(31)45-37)5-3-4-6-34-20-12-30-8-10-32-18-26-38(46-42(32)40(30)44-34)28-15-23-36(48-2)24-16-28/h7-26H,3-6H2,1-2H3 |
Clé InChI |
YIDBDNQQJYYGDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
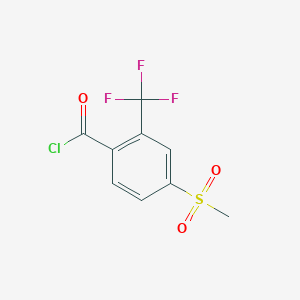
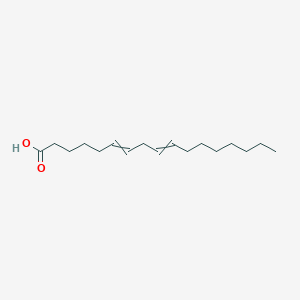
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
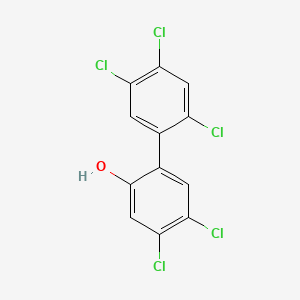
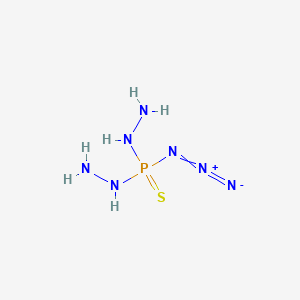
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
